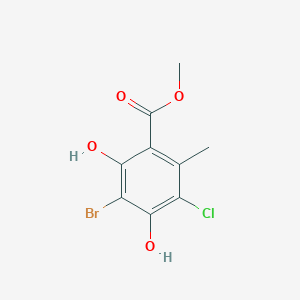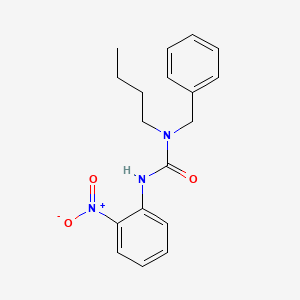
N-Benzyl-N-butyl-N'-(2-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N-butyl-N’-(2-nitrophenyl)urea is a compound that belongs to the class of urea derivatives. These compounds are known for their diverse chemical and biological properties, making them valuable in various fields such as chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-butyl-N’-(2-nitrophenyl)urea typically involves the nucleophilic addition of amines to isocyanates. One common method is the reaction of benzylamine, butylamine, and 2-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-Benzyl-N-butyl-N’-(2-nitrophenyl)urea, often involves the use of phosgene or its derivatives to generate the isocyanate intermediate. This method, although efficient, poses environmental and safety concerns due to the toxicity of phosgene . Alternative methods using less hazardous reagents are being explored to make the process more sustainable and safer .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N-butyl-N’-(2-nitrophenyl)urea can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl and butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH₄).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of new N-substituted urea derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-N-butyl-N’-(2-nitrophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N-butyl-N’-(2-nitrophenyl)urea involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and butyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzyl-N-butyl-N’-(3-chlorophenyl)urea
- N-Benzyl-N-butyl-N’-(4-methylphenyl)urea
- N-Benzyl-N-butyl-N’-(2-chlorophenyl)urea
Uniqueness
N-Benzyl-N-butyl-N’-(2-nitrophenyl)urea is unique due to the presence of the nitrophenyl group, which imparts distinct chemical and biological properties. The nitro group can undergo various chemical transformations, making the compound versatile for different applications. Additionally, the combination of benzyl and butyl groups enhances its lipophilicity and potential biological activity .
Propiedades
Número CAS |
107348-81-2 |
|---|---|
Fórmula molecular |
C18H21N3O3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
1-benzyl-1-butyl-3-(2-nitrophenyl)urea |
InChI |
InChI=1S/C18H21N3O3/c1-2-3-13-20(14-15-9-5-4-6-10-15)18(22)19-16-11-7-8-12-17(16)21(23)24/h4-12H,2-3,13-14H2,1H3,(H,19,22) |
Clave InChI |
VGHQXGPVLGDSKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCN(CC1=CC=CC=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


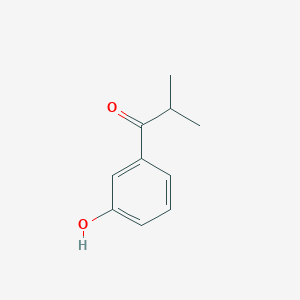
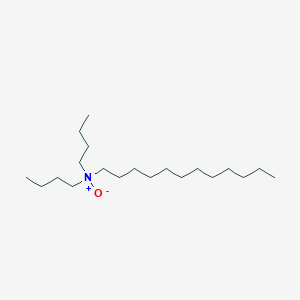
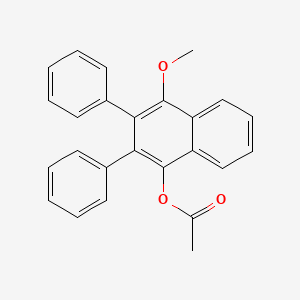
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
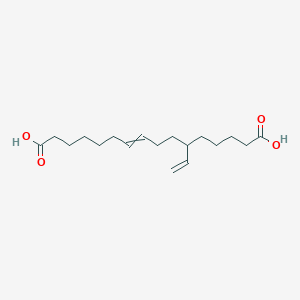
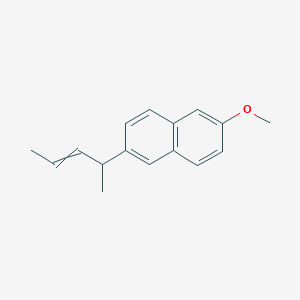
![1-[Chloro(4-methylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14336919.png)
![1-[2,6-Dichloro-4-(trifluoromethanesulfonyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B14336920.png)
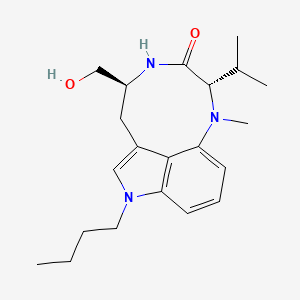
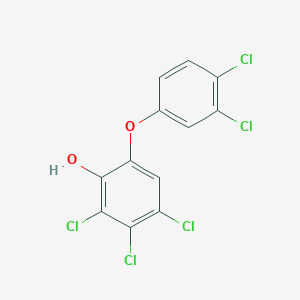
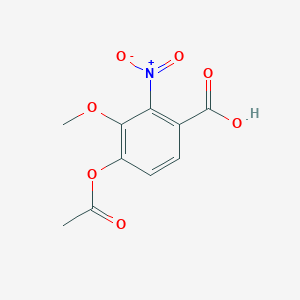
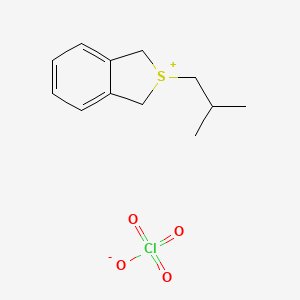
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
